
Stanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stanninane, also known as tin hydride, is an inorganic compound with the chemical formula SnH₄. It is a colorless gas and the tin analogue of methane. This compound is a member of the organotin compounds, which are organometallic compounds containing tin-carbon bonds. These compounds have been extensively studied due to their unique properties and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stanninane can be synthesized by the reaction of tin tetrachloride (SnCl₄) with lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tin tetrachloride is reacted with lithium aluminum hydride under controlled conditions. The reaction is carefully monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound gas is then purified and stored under appropriate conditions to prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Stanninane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO₂).
Reduction: this compound can be reduced to form elemental tin.
Substitution: this compound can undergo substitution reactions with halogens to form organotin halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Organotin halides (e.g., trimethyltin chloride)
Aplicaciones Científicas De Investigación
Stanninane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which stanninane exerts its effects involves the formation of tin-carbon bonds. These bonds are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out.
Comparación Con Compuestos Similares
Stanninane is unique among organotin compounds due to its high reactivity and versatility in chemical reactions. Similar compounds include:
Trimethyltin chloride: An organotin compound with three methyl groups attached to the tin atom.
Tributyltin hydride: An organotin compound with three butyl groups attached to the tin atom.
Tetramethyltin: An organotin compound with four methyl groups attached to the tin atom.
Compared to these compounds, this compound has a simpler structure and higher reactivity, making it a valuable reagent in various chemical reactions.
Propiedades
Número CAS |
6576-80-3 |
|---|---|
Fórmula molecular |
C5H10Sn |
Peso molecular |
188.84 g/mol |
Nombre IUPAC |
1λ2-stanninane |
InChI |
InChI=1S/C5H10.Sn/c1-3-5-4-2;/h1-5H2; |
Clave InChI |
FJEKUEUBQQWPBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Sn]CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


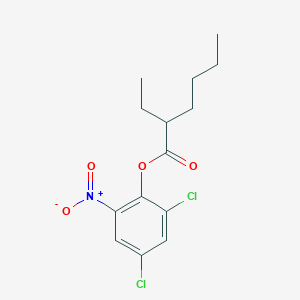

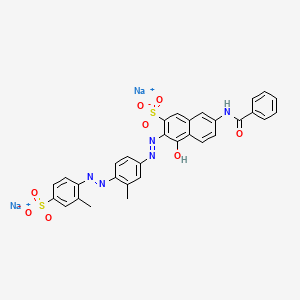
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)



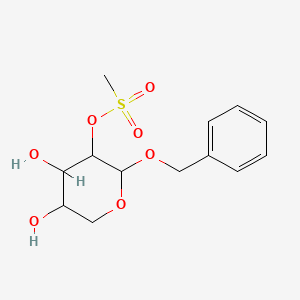

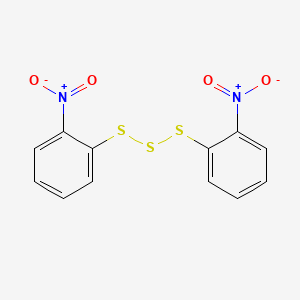
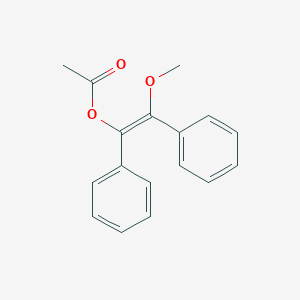
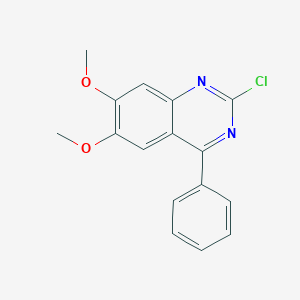
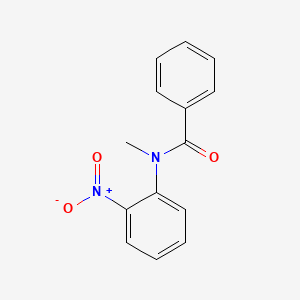
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
